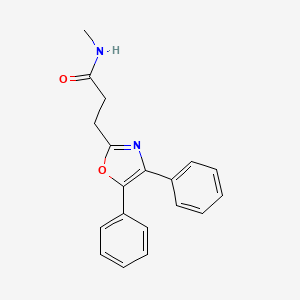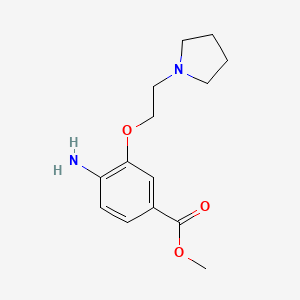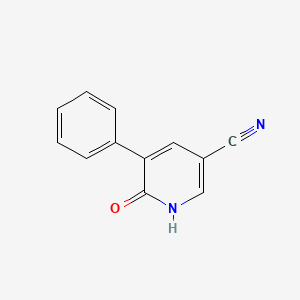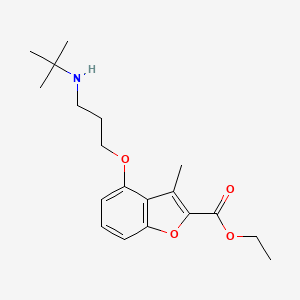
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-phenylacetophenone derivative, with an appropriate reagent like acetic anhydride.
Substitution with Diphenyl Groups: The oxazole ring is then substituted with diphenyl groups using a Friedel-Crafts acylation reaction, where benzoyl chloride and aluminum chloride are commonly used reagents.
Amidation: The final step involves the amidation of the oxazole derivative with N-methylpropanamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups
Reduction: Reduced amide derivatives
Substitution: Substituted oxazole derivatives with different functional groups
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and amine oxidase copper containing 3 (AOC3), which are involved in inflammatory and pain pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and modulate pain signaling pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:
List of Similar Compounds
- Oxaprozin
- SZV-1287
- Other oxazole derivatives with therapeutic potential
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-20-16(22)12-13-17-21-18(14-8-4-2-5-9-14)19(23-17)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22) |
Clé InChI |
MLIVKNLPWGHWRM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)

![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)







![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)


